2,2-Dibutoxypropane

Description

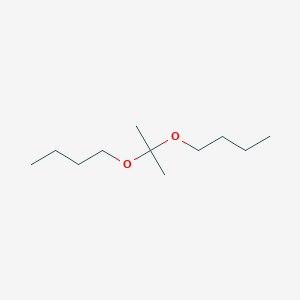

Structure

3D Structure

Properties

IUPAC Name |

1-(2-butoxypropan-2-yloxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBFTMAIVDLZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059709 | |

| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-72-0 | |

| Record name | 1,1′-[(1-Methylethylidene)bis(oxy)]bis[butane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibutoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibutoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[isopropylidenebis(oxy)]dibutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBUTOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LRS8R1O85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches to 2,2 Dibutoxypropane

Established Synthetic Routes to 2,2-Dibutoxypropane

The conventional synthesis of this compound, a ketal derived from acetone (B3395972) and butanol, primarily relies on well-understood acid-catalyzed reactions. These methods are characterized by their directness but often involve equilibrium-limited processes that necessitate specific strategies to achieve high yields.

Esterification and Transacetalization Pathways

The formation of this compound typically proceeds through a transacetalization (or transketalization) reaction. While direct esterification is a pathway for forming esters from carboxylic acids and alcohols, the synthesis of a ketal like this compound involves the reaction of a ketone (acetone) with an alcohol (n-butanol) or, more commonly, the reaction of an orthoester or another ketal with butanol.

A primary route is the reaction of acetone with n-butanol in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, water, which is formed as a byproduct, must be continuously removed from the reaction mixture. This is often achieved using a Dean-Stark apparatus. organic-chemistry.org

Another significant pathway is transacetalization, where a more readily available ketal, such as 2,2-dimethoxypropane (B42991) (DMP), reacts with butanol. scielo.br In this process, the methoxy (B1213986) groups of DMP are exchanged for butoxy groups. This method can be advantageous as it may proceed under milder conditions compared to the direct reaction of acetone, and the starting ketal itself can act as a dehydrating agent. nii.ac.jp The reaction involves the acid-catalyzed exchange of alcohol moieties, driven by the removal of the more volatile alcohol (methanol) to shift the equilibrium towards the formation of this compound. The general stability of cyclic acetals means that linear ketals like this compound are valuable intermediates. organic-chemistry.org

Catalytic Systems and Ligand Effects in this compound Synthesis

The synthesis of ketals such as this compound is almost invariably dependent on catalysis, with acid catalysts being the most common. Both Brønsted and Lewis acids are effective.

Catalytic Systems:

Brønsted Acids: Homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are standard choices for promoting ketalization. googleapis.comnih.gov They operate by protonating the carbonyl oxygen of acetone (or the oxygen of the leaving group in transacetalization), activating the molecule for nucleophilic attack by butanol.

Lewis Acids: Lewis acids such as zirconium tetrachloride (ZrCl₄) can also catalyze the reaction efficiently and often with high chemoselectivity under mild conditions. organic-chemistry.org

Heterogeneous Catalysts: Solid acid catalysts, including zeolites (e.g., USY, HBeta, HZSM-5) and acidic resins, offer significant advantages. scielo.br They are easily separated from the reaction mixture, reducing purification steps and allowing for their reuse, which is beneficial for continuous processes. The efficiency of these catalysts can be linked to their acidity and pore structure. scielo.br

Ligand Effects: In metal-catalyzed organic synthesis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. nsf.gov While less prominent in simple acid-catalyzed ketalizations, in more complex catalytic systems, the electronic and steric properties of ligands can be decisive. For instance, in reactions involving gold catalysts, electron-withdrawing ligands can enhance catalyst lifetime and maintain high activity. nih.gov Bifunctional ligands, which can actively participate in bond-forming or breaking steps, represent an advanced strategy for developing highly efficient catalytic processes. nsf.gov In the context of this compound synthesis, if transition metal catalysts were employed, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could influence reaction rates and selectivity by altering the electronic environment of the metal center. squarespace.com The development of catalyst systems where the ligand cooperates with the metal can lead to unprecedented reactivity. nsf.gov

Table 1: Comparison of Catalytic Systems for Ketal Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Brønsted Acids | p-TsOH, H₂SO₄ | High activity, low cost | Difficult to separate, corrosive, potential for side reactions |

| Homogeneous Lewis Acids | ZrCl₄, Sc(OTf)₃ | High activity, mild conditions, chemoselective | Moisture sensitive, can be expensive |

| Heterogeneous Solid Acids | Zeolites, Acidic Resins | Easily separable, reusable, suitable for continuous flow | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, research into the synthesis of this compound is increasingly guided by the principles of green chemistry. epa.govnih.gov These principles advocate for methods that reduce waste, minimize energy consumption, and utilize renewable resources. epa.govmlsu.ac.in

Mechanistic Investigations of Sustainable Synthesis Pathways

A deep understanding of reaction mechanisms is fundamental to designing more efficient and sustainable synthetic routes. Mechanistic studies for the synthesis of this compound would focus on the acid-catalyzed pathway, investigating the kinetics and thermodynamics of each step: protonation of the carbonyl, nucleophilic attack by butanol to form a hemiketal, protonation of the hydroxyl group, elimination of water to form an oxocarbenium ion, and finally, attack by a second butanol molecule.

Advanced mechanistic investigations could involve:

Kinetic Analysis: Studying reaction rates under various conditions (temperature, catalyst loading, reactant concentration) to identify the rate-determining step and optimize the process. squarespace.com

Isotopic Labeling: Using isotopically labeled reactants (e.g., with ¹⁸O or ²H) to trace the path of atoms throughout the reaction, confirming the proposed mechanism.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to model transition states and reaction intermediates, providing insights into the energy landscape of the reaction and predicting the effects of different catalysts. nih.gov

Radical Trapping Experiments: In pathways where radical intermediates might be suspected, the use of radical traps like TEMPO can confirm or rule out such mechanisms. researchgate.netresearchgate.net

These studies are crucial for developing novel catalysts that can lower the activation energy of the reaction, enabling it to proceed under milder, more energy-efficient conditions. nih.gov

Innovations in Reagent and Solvent Selection for this compound Formation

The selection of reagents and solvents is a key area for implementing green chemistry principles.

Safer Solvents: Traditional syntheses often use solvents like toluene (B28343) or dichloromethane (B109758) (DCM) for azeotropic water removal. acs.org However, these are often hazardous. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, using an excess of butanol to serve as both reactant and solvent could be a viable strategy, minimizing the need for an additional solvent. Alternatively, more environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids could be explored. matanginicollege.ac.in

Renewable Feedstocks: A major goal of green chemistry is the use of renewable raw materials. epa.gov Butanol can be produced via fermentation of biomass (bio-butanol), making the synthesis of this compound potentially derivable from renewable resources. matanginicollege.ac.in Acetone is also accessible through biotechnological routes.

Catalyst as Dehydrating Agent: The use of orthoesters like trimethyl orthoformate in related syntheses not only participates in the reaction but also consumes the water byproduct, eliminating the need for physical water removal and simplifying the process. google.com A similar strategy could be adapted for dibutoxypropane synthesis.

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to an industrial production process requires careful optimization and scale-up studies. glatt.compharmtech.com The goal is to develop a stable, economical, and safe manufacturing process. glatt.com

The process typically moves through several scales: laboratory, pilot, and production. pharmtech.com Key considerations at each stage include:

Process Parameter Identification: A crucial first step is to identify the Critical Process Parameters (CPPs)—such as temperature, pressure, catalyst concentration, and reactant feed rate—that have a significant impact on the Critical Quality Attributes (CQAs) of the final product, like purity and yield. pharmtech.com

Thermodynamic and Kinetic Modeling: Understanding the reaction's heat flow (exothermic or endothermic nature) is vital for safety and equipment design during scale-up. Kinetic models help predict reaction times and optimize throughput. scale-up.com

Reactor Design: For continuous production, a reactive distillation setup can be highly efficient. In this process, the reaction and separation of products occur in a single unit. As this compound is formed, the more volatile byproduct (water or methanol) is continuously removed from the top of the distillation column, driving the reaction to completion. google.com

Downstream Processing: The purification of this compound is a critical step. The choice between distillation, extraction, or other purification techniques will depend on the properties of the impurities and the required product specifications. Using heterogeneous catalysts simplifies this step significantly.

Process Analytical Technology (PAT): Implementing real-time, in-line monitoring tools (e.g., near-infrared spectroscopy) can provide continuous insight into the reaction progress, ensuring consistency and quality while minimizing the need for offline sampling and analysis. researchgate.net

By systematically addressing these factors, a robust and efficient process for the large-scale production of this compound can be successfully developed. biopharminternational.com

Reaction Mechanisms and Mechanistic Studies of 2,2 Dibutoxypropane

Elucidation of Hydrolytic Pathways of 2,2-Dibutoxypropane

The hydrolysis of this compound to its constituent ketone (acetone) and alcohol (1-butanol) is a cornerstone of its chemistry, particularly relevant to its use as a protecting group. This transformation is highly dependent on the reaction conditions.

The hydrolysis of ketals like this compound is a reversible reaction. libretexts.org To drive the reaction toward the products (acetone and 1-butanol), it is typically carried out in the presence of a large excess of water. chemistrysteps.com The process generally follows first-order reaction kinetics, where the rate is dependent on the concentration of the ketal and the catalyst. researchgate.net

The mechanism of acid-catalyzed hydrolysis proceeds through several steps. The rate-determining step is the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.netmasterorganicchemistry.com The stability of this intermediate is a key factor influencing the reaction rate.

Table 1: Representative Kinetic Data for Ketal Hydrolysis This table presents illustrative data for analogous compounds to demonstrate typical kinetic parameters, as specific values for this compound were not found in the provided search results.

| Compound | Conditions (Catalyst, Temp) | Rate Constant (k) | Reference Principle |

|---|---|---|---|

| Benzaldehyde dimethyl acetal (B89532) | Aqueous Acid, 25°C | Dependent on pH | masterorganicchemistry.com |

| 2-Phenyl-1,3-dioxolane | Aqueous Acid, 25°C | Dependent on pH | masterorganicchemistry.com |

| Acetone (B3395972) diethyl ketal | Aqueous Acid, 25°C | Dependent on pH | masterorganicchemistry.com |

Acid Catalysis: The hydrolysis of this compound is efficiently catalyzed by acids. orgosolver.com The mechanism involves the protonation of one of the butoxy oxygen atoms by an acid, which converts the alkoxy group into a good leaving group (1-butanol). chemistrysteps.comlibretexts.org The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. researchgate.netlibretexts.org This electrophilic intermediate is then attacked by a water molecule. chemistrysteps.com Subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed process to release the second molecule of 1-butanol (B46404) and form acetone. chemistrysteps.com This process is an example of specific acid catalysis when the proton source is the dissociated acid in solution. evitachem.com General acid catalysis, where the undissociated acid participates in the transition state, is also a known mechanism for acetal hydrolysis. masterorganicchemistry.comacs.org

Base Catalysis: In contrast to acid catalysis, ketals like this compound are generally stable under basic or neutral conditions. researchgate.net Hydrolysis does not readily occur in the presence of bases because the butoxide ion (CH₃CH₂CH₂CH₂O⁻) is a poor leaving group. For the reaction to proceed, an O²⁻ species would have to be expelled, which is highly unfavorable. masterorganicchemistry.com This stability in basic media is the primary reason for their use as protecting groups for aldehydes and ketones in organic synthesis. chemistrysteps.comlibretexts.org

Environmental Conditions: The rate of hydrolysis is significantly influenced by environmental factors.

pH: The reaction rate is highly pH-dependent, increasing significantly in acidic solutions. researchgate.netresearchgate.net

Temperature: Higher temperatures generally increase the rate of hydrolysis, as with most chemical reactions.

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction kinetics.

Investigation of Substitution and Elimination Reactions Involving this compound

The primary substitution reaction involving this compound is its hydrolysis, which is mechanistically a nucleophilic substitution process. libretexts.org Elimination reactions are less characteristic for simple acyclic ketals but can occur under specific conditions.

Stereochemistry: The central (ketal) carbon of this compound is achiral. However, the stereochemical course of ketal hydrolysis is of great interest. The reaction proceeds via a planar, sp²-hybridized oxocarbenium ion intermediate. libretexts.orglibretexts.org If this intermediate were part of a larger, chiral molecule, the subsequent attack by a nucleophile (like water) could occur from either face of the plane. This can lead to a mixture of stereoisomers (racemization or diastereomerization), depending on the substrate and reaction conditions. allen.in In enzymatic reactions, such as those catalyzed by glycosidases, the stereochemical outcome is precisely controlled. libretexts.org

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. For a symmetrical ketal like this compound, the two butoxy groups are chemically equivalent, so regioselectivity in its hydrolysis is not a factor. However, in reactions involving unsymmetrical ketals or when reactions occur on the alkyl chains, regioselectivity becomes important. Studies on other ketals have shown that regioselective hydrolysis can be achieved using specific catalytic systems, where factors like chelation to a catalyst surface can direct which ketal group is cleaved. rsc.orgresearchgate.net In other palladium-catalyzed reactions involving related cyclic ketals, high regioselectivity has also been observed, favoring arylation at the α-carbon of the enol ether component. liv.ac.uk

In its reactions, this compound exhibits dual electronic character.

Electrophile: The central carbon atom of the ketal is an electrophilic center. orgosolver.com Its electrophilicity is significantly enhanced upon protonation of one of the oxygen atoms. This makes the carbon susceptible to attack by nucleophiles, which is the key step in its hydrolysis and other substitution reactions. chemistrysteps.comlibretexts.org The resonance-stabilized oxocarbenium ion formed during the reaction is a potent electrophile. libretexts.org

Nucleophile/Lewis Base: The oxygen atoms of the butoxy groups possess lone pairs of electrons. They act as Lewis bases, accepting a proton during acid-catalyzed reactions. orgosolver.com This initial protonation is crucial for activating the molecule for subsequent substitution.

Free Radical and Photochemical Reactions of this compound

While ionic reactions dominate the chemistry of ketals, free radical and photochemical reactions are also possible, often by analogy to the reactivity of ethers and other acetals. libretexts.org

Free Radical Reactions: Ethers and acetals can undergo free radical reactions, typically involving hydrogen-atom abstraction from a carbon atom adjacent to an oxygen atom. libretexts.orgnih.gov For this compound, this would likely occur at one of the four α-carbons of the butoxy groups or at the methyl groups. The resulting radical can then participate in further reactions, such as intermolecular additions to aldehydes. nih.gov Ether and acetal linkages can also be used as tethers to control the proximity of reactive centers in radical cyclization reactions. libretexts.org

Photochemical Reactions: Ketals can participate in photochemical reactions. acs.orgresearchgate.net These reactions can be initiated by single electron transfer (SET) to an excited-state photosensitizer, generating a radical cation of the ketal. researchgate.net This intermediate can then undergo fragmentation or other rearrangements. researchgate.net Other studies have shown that visible light, in conjunction with catalysts like iron(III) acetylacetonate, can mediate the oxidative fragmentation and ring-opening of cyclic ethers and acetals. nih.govorganic-chemistry.org Copper(I)-catalyzed photochemical reactions have also been reported to transform ketals into new acetal structures under neutral conditions. researchgate.net These examples suggest that this compound could be susceptible to fragmentation or transformation under specific photochemical conditions.

Applications and Advanced Synthetic Utility of 2,2 Dibutoxypropane

2,2-Dibutoxypropane as a Precursor in Fine Chemical Synthesis

This compound serves as a valuable reagent in fine chemical synthesis, primarily utilized for the protection of diol functional groups. Its reaction with 1,2- and 1,3-diols under acidic conditions yields a cyclic ketal, known as a dibutoxypropylidene acetal (B89532). This protective strategy is analogous to the more common use of 2,2-dimethoxypropane (B42991), with the butoxy groups potentially conferring different solubility and reactivity profiles.

The primary role of this compound is in the generation of protected intermediates that serve as building blocks for more complex molecules. By temporarily masking reactive diol moieties, it allows for selective chemical transformations on other parts of a molecule.

Patents reveal its application in the production of key synthetic intermediates. For instance, it is listed as a suitable reagent for the protection of 2-hydroxymethyl-1,3-propanediol. googleapis.comgoogle.com This reaction forms a cyclic acetal, which is a crucial precursor in the multi-step synthesis of cyclic phosphonic acid derivatives, compounds which have been investigated for their potent biological activities. googleapis.com

In another application, this compound is cited as an alternative to 2,2-dimethoxypropane in the preparation of protected glycerol (B35011) derivatives. google.com The resulting ketal-protected glycerol is an intermediate used for the synthesis of glyceryl ether compounds. google.com These examples underscore the utility of this compound in creating stable, workable intermediates from readily available starting materials.

The formation of the dibutoxypropylidene acetal is an important step in the synthetic pathway towards larger, more complex target molecules. In the synthesis of cyclic phosphonic acids, the protection of the triol starting material with this compound is essential to prevent unwanted side reactions in subsequent steps. googleapis.comgoogle.com Similarly, its use in forming glyceryl ketals enables the controlled synthesis of specific glyceryl ether structures by preventing reactions at the protected hydroxyl groups. google.com Some industrial processes also mention the use and recycling of this compound in the preparation of other chemical products, such as unsaturated ketones. google.com

The table below summarizes specific examples of its application as a synthetic precursor.

Table 1: Documented Synthetic Applications of this compound

| Starting Material | Reagent | Product Intermediate | Target Molecule Class | Source(s) |

|---|---|---|---|---|

| 2-Hydroxymethyl-1,3-propanediol | This compound | Cyclic Acetal | Cyclic Phosphonic Acids | googleapis.comgoogle.com |

Exploration in Polymer Chemistry and Materials Science

Based on a review of available scientific literature and patent databases, there is no documented evidence of this compound being utilized as a monomer, initiator, or modifying agent in the fields of polymer chemistry or materials science. Its primary documented role remains within the domain of fine chemical synthesis as a protecting agent.

Interactions with Biological Systems and Biologically Inspired Synthesis

While this compound is used as a reagent in the synthesis of molecules with potential biological applications, such as cyclic phosphonic acid analogues, its use is part of conventional synthetic strategies. googleapis.comgoogle.com The literature does not describe its application within a specifically biomimetic context, where the synthesis is designed to mimic a natural biosynthetic pathway. The protection of diols via acetal formation is a standard, non-biomimetic transformation in organic chemistry.

There are no specific research studies available that detail the reactivity or hydrolysis kinetics of this compound or the corresponding dibutoxypropylidene acetals in aqueous biological media. As a general chemical principle, acetals and ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis back to the parent diol and ketone under aqueous acidic conditions. This fundamental reactivity would be expected to occur, but specific rates and dependencies on biological matrices have not been reported. One study noted its potential use as a biofuel, investigating its combustion properties, but did not examine its reactivity in biological media. ucl.ac.uk

Theoretical and Computational Chemistry of 2,2 Dibutoxypropane

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 2,2-dibutoxypropane, these investigations would elucidate the nature of its chemical bonds, the distribution of electrons, and the energies of its different spatial arrangements.

The flexible nature of the two n-butoxy groups attached to a central quaternary carbon atom in this compound gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis, through computational methods, seeks to identify the most stable arrangements (local and global minima) and the energy barriers for interconversion between them.

Hypothetical energy landscapes would be calculated using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory). A systematic scan of the key dihedral angles would reveal the low-energy conformers. It is expected that conformers that minimize steric hindrance between the bulky butyl groups and the methyl groups would be energetically favored.

Table 1: Hypothetical Relative Energies of Key this compound Conformers

| Conformer | Dihedral Angles (O-C-C-C) | Relative Energy (kcal/mol) | Key Interactions |

| A (Global Minimum) | anti, anti | 0.00 | Minimized steric interactions |

| B | anti, gauche | 1.5 | Moderate steric strain |

| C | gauche, gauche | 3.2 | Significant steric clash |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

The distribution of electrons in this compound governs its reactivity. The oxygen atoms of the butoxy groups are regions of high electron density, making them susceptible to interaction with electrophiles. Quantum chemical calculations can map the electron density and electrostatic potential, highlighting these nucleophilic centers.

Molecular Orbital (MO) theory provides a detailed picture of the bonding in this compound. pearson.comunizin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining its chemical reactivity. The HOMO is likely to be localized on the oxygen lone pairs, indicating their nucleophilic character. The LUMO would be associated with antibonding orbitals of the C-O bonds, which are the sites for nucleophilic attack in, for example, hydrolysis reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. mdpi.comresearchgate.net

Molecular Dynamics and Statistical Mechanics Simulations

While quantum mechanics is excellent for describing the electronic properties of a single molecule or small clusters, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, including their interactions with other molecules, such as solvents. wikipedia.orgnih.gov

The behavior of this compound in a solvent is crucial for understanding its reactivity in solution. MD simulations can model how solvent molecules arrange around a this compound molecule and how this solvation shell fluctuates over time. mdpi.com In a non-polar solvent, van der Waals interactions would dominate. In a polar solvent, dipole-dipole interactions would also play a significant role.

MD simulations would involve placing a model of this compound in a box of explicit solvent molecules. By solving Newton's equations of motion for all atoms in the system, a trajectory of the system's evolution is generated. wikipedia.org Analysis of these trajectories can provide information on solvation free energies, diffusion coefficients, and the structure of the solvent shell.

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are powerful tools for studying reaction mechanisms. nih.govpitt.edu For this compound, a key reaction is its hydrolysis to acetone (B3395972) and butanol, which is typically acid-catalyzed. nih.govacs.orgacs.org

A QM/MM simulation of the hydrolysis of this compound would treat the reacting atoms (the ketal carbon, the oxygen atoms, and the attacking water molecule) with a high level of quantum mechanical theory, while the rest of the system (the butyl chains and the surrounding solvent) would be treated with a more computationally efficient molecular mechanics force field. This approach allows for the modeling of bond-breaking and bond-forming processes in a realistic solvent environment. Such simulations can identify the transition state structures, calculate activation energy barriers, and provide a detailed, dynamic picture of the reaction pathway. pnas.org

Application of Machine Learning in Predicting this compound Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity, often at a fraction of the computational cost of traditional quantum mechanical methods. nih.govrsc.orgnih.gov While no specific ML models for this compound reactivity were found, the general methodologies are applicable.

An ML model could be trained to predict various properties of this compound and related ketals. For instance, a model could be developed to predict the activation energy of hydrolysis for a range of ketals under different conditions. The input to such a model would be a representation of the molecule's structure, often in the form of molecular descriptors or a graph-based representation. mdpi.comrsc.org

The process would involve:

Data Generation: A large dataset of ketals and their corresponding hydrolysis activation energies would be generated using high-throughput quantum mechanical calculations.

Model Training: A machine learning algorithm, such as a neural network or a gradient boosting model, would be trained on this dataset to learn the relationship between the molecular structure and the activation energy. nih.govarxiv.org

Prediction: Once trained, the model could rapidly predict the activation energy for new ketals, including this compound, without the need for further computationally expensive calculations.

This approach could be extended to predict other reactivity parameters, such as regioselectivity in reactions or the stability of the compound in various chemical environments. jyu.fi

Environmental Fate, Ecotoxicology, and Sustainability of 2,2 Dibutoxypropane

Environmental Degradation Pathways of 2,2-Dibutoxypropane

The environmental persistence and transformation of this compound are governed by several key degradation pathways, including breakdown by light (photodegradation) and microbial action (biodegradation).

Photodegradation is the process by which molecules are broken down by absorbing light energy. wikipedia.org In the atmosphere, the most significant degradation pathway for organic compounds like this compound is its reaction with photochemically produced hydroxyl radicals (•OH). wikipedia.orgcdc.gov The process is initiated when a photon of light, typically from sunlight, excites a molecule, making it more reactive. wikipedia.org

Table 1: Estimated Photodegradation Kinetic Parameters for this compound

| Parameter | Estimated Value/Description | Significance |

| Primary Mechanism | Reaction with hydroxyl radicals (•OH) | Dominant degradation pathway in the troposphere. cdc.gov |

| Reaction Products | Carbonyl compounds (e.g., esters, ketones), smaller alkanes, CO₂, H₂O | Formed through a cascade of oxidation reactions initiated by •OH attack. |

| Estimated Half-Life | A few hours to a couple of days | Indicates low persistence in the atmosphere upon volatilization. cdc.gov |

Biodegradation involves the breakdown of organic substances by microorganisms and is a primary mechanism for the removal of chemicals from soil and water environments. mdpi.com The biodegradability of a compound depends on its chemical structure and the environmental conditions. pjoes.com Aerobic biodegradation, occurring in the presence of oxygen, and anaerobic biodegradation, occurring in its absence, are the two main processes.

For this compound, an acetal (B89532), the initial step in biodegradation is expected to be an enzymatic hydrolysis reaction. This would cleave the acetal bond to yield its parent compounds: acetone (B3395972) and butanol. These metabolites are common industrial chemicals with well-documented biodegradation pathways. Acetone and butanol can be readily utilized by a wide variety of microorganisms as carbon sources, eventually being mineralized to carbon dioxide and water under aerobic conditions. pjoes.comnih.gov

While specific rate studies on this compound were not found, standard screening tests can determine the extent and rate of biodegradation. europa.eu Studies on analogous compounds, such as dibutyl phthalate, show degradation proceeds via hydrolysis to the alcohol (butanol) and a carboxylic acid, which are then further metabolized. nih.gov

Table 2: Potential Biodegradation Metabolites of this compound

| Initial Compound | Degradation Step | Metabolite | Further Degradation |

| This compound | Enzymatic Hydrolysis | Acetone | Mineralized to CO₂ and H₂O |

| This compound | Enzymatic Hydrolysis | n-Butanol | Mineralized to CO₂ and H₂O |

Hydrolytic Stability and Persistence in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The hydrolytic stability of a compound is a critical factor in determining its persistence in aquatic environments. nih.gov Acetal groups, such as the one in this compound, are known to be susceptible to hydrolysis. nih.gov

The rate of this hydrolysis is highly dependent on the pH of the water. nih.gov The reaction is significantly catalyzed by acid (low pH). Under acidic conditions, one of the ether oxygens is protonated, making the central carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the breakdown of the molecule into acetone and two molecules of n-butanol. In neutral or alkaline (high pH) conditions, this compound is expected to be considerably more stable. europa.eu Therefore, its persistence in water will be lowest in acidic waters and highest in neutral to alkaline waters.

Table 3: General Hydrolytic Stability Profile for Acetals like this compound

| pH Condition | Relative Rate of Hydrolysis | Stability | Primary Products |

| Acidic (pH < 7) | Fast | Low | Acetone, n-Butanol |

| Neutral (pH = 7) | Slow | Moderate to High | Acetone, n-Butanol |

| Alkaline (pH > 7) | Very Slow | High | Acetone, n-Butanol |

Volatilization and Atmospheric Chemistry Studies

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For chemicals in soil or water, this process is a key pathway for entry into the atmosphere. wustl.edu The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant. epa.gov

Once in the atmosphere, the fate of this compound is dictated by its atmospheric chemistry. As discussed in the photodegradation section (6.1.1), the dominant removal process is the reaction with hydroxyl radicals (•OH). cdc.gov The rate of this reaction determines the atmospheric lifetime of the compound. Given its structure, this compound is expected to have a relatively short atmospheric half-life, suggesting it will not persist for long periods in the air or be transported over long distances. cdc.gov

Advanced Analytical Methodologies for 2,2 Dibutoxypropane Research

Chromatographic Separations in Complex Matrices (GC, HPLC, SFC)

Chromatographic techniques are fundamental for separating 2,2-Dibutoxypropane from complex mixtures, a common requirement in synthesis monitoring and purity assessment. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are the primary methods employed.

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. A typical GC method might employ a common DB-1 column, which is a non-polar stationary phase, allowing for separation based on boiling point. medcraveonline.com The selection of column dimensions, including length, internal diameter, and film thickness, is critical for optimizing separations. elementlabsolutions.comchromatographyonline.com For instance, increasing the film thickness can enhance the retention of volatile analytes. elementlabsolutions.com

High-performance liquid chromatography offers versatility in analyzing a wider range of compounds, including those that are not sufficiently volatile for GC. torontech.com For a compound like this compound, a reverse-phase column, such as Primesep B, could be utilized. sielc.com The mobile phase, often a mixture of solvents like acetonitrile (B52724) and water with an ionic modifier, is adjusted to achieve the desired separation. sielc.compensoft.net

Supercritical fluid chromatography has emerged as a powerful alternative, often providing faster separations than HPLC and generating less toxic waste. southampton.ac.ukchromatographytoday.com SFC typically uses carbon dioxide as the main component of the mobile phase, which becomes a supercritical fluid under specific temperature and pressure conditions. fagg.belibretexts.org This technique is particularly advantageous for its high separation efficiency and the ability to fine-tune selectivity by altering parameters like pressure and temperature. southampton.ac.uk

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are crucial to ensure the accuracy and reliability of data, especially for trace analysis. medcraveonline.com Method validation encompasses several key parameters, including specificity, linearity, accuracy, and precision, as outlined by guidelines from the International Council for Harmonisation (ICH). europa.euich.orgeuropeanpharmaceuticalreview.com

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. fda.gov For chromatographic methods, this is often demonstrated by achieving baseline separation between the analyte peak and other peaks. researchgate.net Linearity is established by analyzing a series of standards at different concentrations and demonstrating a proportional relationship between concentration and instrument response. medcraveonline.com Accuracy, or the closeness of the measured value to the true value, can be assessed by analyzing a sample with a known concentration or by comparing results with a well-characterized reference method. ich.org Precision refers to the closeness of repeated measurements and is typically evaluated at different levels, such as repeatability (within the same laboratory over a short period) and intermediate precision (within the same laboratory on different days or with different analysts). medcraveonline.com

For trace analysis, determining the limit of detection (LOD) and the limit of quantitation (LOQ) is essential. The LOD is the lowest concentration of an analyte that can be reliably detected, often estimated using a signal-to-noise ratio of 3:1. ich.org The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria (as per ICH guidelines) |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution (Rs) > 1.5 between the analyte and the closest eluting peak. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery within 80% - 120% for trace analysis. medcraveonline.com |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (%RSD) not more than 15% for trace levels. medcraveonline.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. ich.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters. |

Chiral Separation Methodologies

While this compound itself is not chiral, the analytical principles for chiral separations are relevant in the broader context of ketal chemistry, where chiral variants may be synthesized or encountered as impurities. Chiral chromatography is the primary technique for separating enantiomers. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as those coated on silica (B1680970) gel, are widely used in both HPLC and SFC for chiral separations. phenomenex.com The development of a chiral separation method involves optimizing several factors to achieve sufficient resolution between the enantiomeric peaks. restek.com In GC, parameters such as the temperature ramp rate and carrier gas flow rate can significantly impact resolution. restek.com Slower temperature ramps and optimized linear velocities often lead to better separation. restek.com

In HPLC and SFC, the composition of the mobile phase, including the type and concentration of organic modifiers and additives, plays a crucial role. fagg.bechromatographyonline.com For instance, in SFC, small amounts of polar additives can be used to improve peak shape and resolution. fagg.be The choice between different chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, can provide alternative selectivities for challenging separations. phenomenex.com

Advanced Spectrometric Techniques for Mechanistic Studies (Mass Spectrometry, NMR, IR)

Spectrometric techniques provide invaluable information about the structure and reactivity of this compound. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools for elucidating reaction mechanisms and identifying intermediates.

Application of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound and its reaction products with high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is particularly useful for identifying unknown impurities or degradation products.

Techniques like electrospray ionization (ESI) are often coupled with HRMS to gently ionize molecules, preserving the molecular ion for accurate mass measurement. researchgate.net Fragmentation analysis, where the ion is broken down into smaller fragments, can provide further structural information. miamioh.edu Different fragmentation methods, such as collision-induced dissociation (CID), can be employed to generate characteristic fragment patterns that aid in structure elucidation. lcms.cz

Table 2: Comparison of Ionization Techniques in Mass Spectrometry

| Ionization Technique | Principle | Typical Analytes | Key Features |

|---|---|---|---|

| Electron Impact (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. miamioh.edu | Volatile, thermally stable small molecules. | Provides detailed structural information from fragment patterns; molecular ion may be weak or absent. miamioh.edu |

| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton to the analyte molecule. miamioh.edu | Molecules that are less stable under EI. | "Soft" ionization technique, produces a strong [M+H]+ ion, less fragmentation. miamioh.edu |

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. researchgate.net | A wide range of polar and non-polar compounds, including large biomolecules. | Soft ionization, suitable for coupling with liquid chromatography, produces multiply charged ions. wikipedia.org |

| Fast Atom Bombardment (FAB) | A high-energy beam of atoms strikes a sample dissolved in a non-volatile matrix. miamioh.edu | Non-volatile and thermally labile compounds. | Soft ionization, produces [M+H]+ or [M-H]- ions. miamioh.edu |

In Situ NMR and IR for Real-Time Reaction Monitoring

In situ (in the reaction vessel) NMR and IR spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions in real time. researchgate.net These techniques allow researchers to track the concentrations of reactants, intermediates, and products as the reaction progresses, providing detailed kinetic and mechanistic insights. news-medical.net

In situ NMR spectroscopy can be used to follow the formation or cleavage of the ketal group in this compound. fu-berlin.decaister.com By monitoring the chemical shifts and signal intensities of specific nuclei (e.g., ¹H, ¹³C), one can observe the conversion of starting materials to products. news-medical.netcardiff.ac.uk For example, the disappearance of signals corresponding to the starting ketone and alcohol, and the appearance of new signals for the ketal, can be tracked over time to determine reaction rates. news-medical.net

In situ Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for real-time reaction monitoring. researchgate.net It works by probing the vibrational modes of molecules. rsc.org The formation of this compound from acetone (B3395972) and n-butanol, for example, can be followed by observing the disappearance of the C=O stretching band of acetone and the appearance of C-O stretching bands characteristic of the ketal. researchgate.netacs.org This technique can be particularly useful for studying reactions in flow reactors, providing a spatial map of chemical transformations. lbl.gov

Coupled Techniques and Automation in this compound Analysis

The coupling of chromatographic separation with spectrometric detection, known as a hyphenated technique, provides a powerful approach for analyzing complex mixtures containing this compound. wikipedia.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common examples.

GC-MS combines the separation power of GC with the identification capabilities of MS. brjac.com.br As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. brjac.com.br This allows for the confident identification of separated compounds, even at low concentrations. brjac.com.br Similarly, LC-MS couples HPLC with mass spectrometry, enabling the analysis of a broader range of compounds, including those that are not suitable for GC. wikipedia.org The development of compact and robust GC-MS systems has also enabled on-site analysis in various settings. brjac.com.br

Automation is increasingly being integrated into analytical workflows to improve efficiency and throughput. Automated sample preparation systems can perform tasks such as dilution, extraction, and derivatization, reducing manual labor and potential for error. The use of autosamplers for injecting samples into chromatographic systems is now standard practice. sielc.com Furthermore, software for automated data processing and analysis can streamline the interpretation of large datasets generated by these advanced analytical techniques.

Development of Electrochemical and Sensor-Based Methods

Research into advanced analytical methodologies for this compound has explored the development of novel electrochemical and sensor-based methods. While direct research on sensors exclusively for this compound is nascent, significant progress has been made in developing platforms for analogous volatile organic compounds (VOCs), ethers, and propane (B168953) derivatives. figarosensor.commdpi.comfrontiersin.org These developments provide a robust framework for creating sensitive and selective sensors for this compound. The primary focus of this research is to enable rapid, in-situ, and cost-effective detection, moving beyond traditional laboratory-based techniques.

Electrochemical sensors operate by transducing the chemical interaction between the analyte and an electrode surface into a measurable electrical signal, such as current, potential, or impedance. mdpi.com The development of these sensors for compounds like this compound involves the strategic design of electrode materials and recognition layers to achieve high sensitivity and selectivity.

Sensor Design and Materials

The performance of an electrochemical sensor is critically dependent on the materials used for the working electrode. Research has demonstrated the efficacy of modifying electrode surfaces with nanomaterials to enhance their analytical capabilities.

Carbon-Based Nanomaterials: Materials such as graphene, graphene derivatives, and carbon nanotubes (CNTs) are widely used due to their large surface area, excellent electrical conductivity, and strong adsorptive capabilities. frontiersin.orgnih.gov For the detection of VOCs, these materials can serve as a pre-concentration platform, increasing the amount of analyte at the electrode surface and thus amplifying the electrochemical signal.

Metal and Metal Oxide Nanoparticles: Nanoparticles of gold (Au), platinum (Pt), and metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO2) are often employed as catalysts to facilitate the electrochemical oxidation or reduction of organic molecules. researchgate.netrsc.org By lowering the activation energy of the reaction, these materials can improve sensor sensitivity and response time.

Ionic Liquids (ILs): Room-temperature ionic liquids have gained attention as electrode modifiers due to their high ionic conductivity, wide electrochemical windows, and excellent thermal stability. mdpi.com They can create a unique microenvironment at the electrode surface, enhancing the solubility and reactivity of specific analytes.

Electrochemical Detection Principles

Several electrochemical techniques can be adapted for the analysis of this compound.

Amperometric Sensors: These sensors measure the change in current resulting from the direct electrochemical oxidation or reduction of the analyte at a constant applied potential. mdpi.com The measured current is directly proportional to the analyte's concentration. For a compound like this compound, an amperometric sensor might be designed to detect its oxidation at a modified electrode. The sensitivity of such a sensor is often reported in terms of the current response per unit of concentration (e.g., µA µM⁻¹ cm⁻²). frontiersin.org

Potentiometric Sensors: These devices measure the potential difference between a working electrode and a reference electrode under zero-current conditions. mdpi.com The potential change is logarithmically related to the concentration of the target analyte according to the Nernst equation. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor, where a selective membrane is designed to interact specifically with the target ion or molecule. mdpi.com

Voltammetric Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) involve scanning the potential and measuring the resulting current. mdpi.com These methods provide detailed information about the redox behavior of the analyte and can be used for both qualitative and quantitative analysis. nih.gov DPV, in particular, offers high sensitivity and is effective at distinguishing the analyte's signal from background noise.

Research Findings and Performance Metrics

While specific data for this compound sensors is limited, research on sensors for related VOCs and ether compounds provides insight into expected performance characteristics. The tables below summarize typical findings from studies on electrochemical sensors for analogous compounds, illustrating the potential capabilities for this compound detection.

Table 1: Performance of Amperometric Sensors for Volatile Organic Compounds

| Electrode Modifier | Target Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference Principle |

|---|---|---|---|---|---|

| Graphene/AuNPs | Benzene | 0.1 - 150 | 0.05 | 12.5 | Based on VOC sensor studies |

| Pt-CNT Composite | Diethyl Ether | 0.5 - 500 | 0.2 | 8.9 | Based on ether detection research |

This table is illustrative and based on performance data for analogous compounds.

Table 2: Characteristics of Voltammetric Methods for Propane Derivatives

| Analytical Method | Electrode System | Analyte Example | Potential Range (V) | Limit of Quantification (µg/mL) | Reference Principle |

|---|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | Bisphenol A | +0.4 to +0.9 | 1.0 | Based on studies of propane derivatives mdpi.comfrontiersin.org |

| Cyclic Voltammetry (CV) | Screen-Printed Carbon Electrode | Isopropanol | -0.2 to +1.0 | 5.0 | Based on alcohol sensor research |

This table is illustrative and based on performance data for analogous compounds.

The development of electrochemical and sensor-based methods represents a promising frontier in the analytical chemistry of this compound. By leveraging advances in material science and electrochemical techniques, it is feasible to construct portable, sensitive, and selective devices for its rapid detection in various matrices. Future work will likely focus on synthesizing and testing specific recognition elements and electrode modifications tailored for the unique chemical structure of this compound.

Concluding Remarks and Future Research Perspectives on 2,2 Dibutoxypropane

Synthesis and Methodological Advances

The synthesis of 2,2-dialkoxypropanes, including 2,2-Dibutoxypropane, is well-documented, with several established methodologies. The primary methods involve the acid-catalyzed reaction of a ketone (acetone) with an alcohol (n-butanol). google.comchemscene.com Ketalization is a reversible reaction, and to achieve high yields, the water formed during the reaction must be removed, often through azeotropic distillation or the use of dehydrating agents. semanticscholar.org

Key synthetic strategies include:

Direct Ketalization: This is the most traditional route, reacting acetone (B3395972) with two equivalents of n-butanol in the presence of an acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. google.comchemscene.com

Transketalization: This method involves the reaction of a more volatile dimethyl ketal (2,2-dimethoxypropane) with a higher-boiling alcohol like n-butanol. The reaction is driven to completion by distilling off the lower-boiling methanol. This can be performed at high temperatures (150-180°C) with acid catalysts. rsc.org

Reaction with Orthoformates: The synthesis can also be achieved by reacting a ketone with an orthoformate, such as trimethyl orthoformate, in the presence of the desired alcohol. rsc.orgphyschemres.org

Alternative Catalysts: To overcome the corrosive nature of strong mineral acids, alternative catalysts have been explored. Boric acid esters have been patented for the synthesis of 2,2-dialkoxypropanes from cyclic ketals. nii.ac.jpmdpi.com More recently, simple ammonium (B1175870) ionic liquids have been demonstrated as effective dual catalyst-solvent systems for preparing dialkoxypropanes, offering a more environmentally benign process that simplifies product separation and catalyst reuse. govtsciencecollegedurg.ac.in

A summary of common synthetic approaches is presented in Table 1.

Table 1: Methodological Approaches for the Synthesis of 2,2-Dialkoxypropanes This table is interactive. Click on the headers to sort.

| Method | Starting Materials | Catalyst | Key Features |

|---|---|---|---|

| Direct Ketalization | Ketone, Alcohol | Acid Catalysts (HCl, H₂SO₄) | Traditional method; requires water removal. google.comsemanticscholar.org |

| Transketalization | Dimethyl Ketal, Alcohol | Acid Catalysts | Driven by distillation of lower-boiling alcohol. rsc.org |

| From Cyclic Ketals | Cyclic Ketal, Boric Acid Ester | Acidic Catalyst | Patented alternative route. nii.ac.jpmdpi.com |

Mechanistic Understanding and Reactivity Insights

The reactivity of this compound is governed by the chemistry of the ketal functional group. The central carbon atom is bonded to two ether-type oxygen atoms, making it stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions.

Mechanism of Formation and Hydrolysis: The formation of this compound proceeds via a hemiacetal intermediate. The acid catalyst protonates the carbonyl oxygen of acetone, increasing its electrophilicity. Nucleophilic attack by butanol forms the hemiacetal, which is then protonated at the hydroxyl group. Subsequent elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second molecule of butanol. Deprotonation yields the final ketal product. semanticscholar.org The hydrolysis of the ketal is the microscopic reverse of this process, initiated by protonation of one of the alkoxy groups.

Reactivity as a Dehydrating Agent: A significant aspect of this compound's reactivity is its role as a chemical water scavenger. In the presence of water and an acid catalyst, it hydrolyzes to form acetone and butanol. This reaction is exploited to drive equilibrium-limited reactions, such as the synthesis of dialkyl carbonates from carbon dioxide and alcohols, toward the product side by consuming the water co-product in situ. nii.ac.jp Mechanistic studies on the related 2,2-diethoxypropane (B95019) (DEP) suggest that the ketal not only removes water but also enhances the reactivity of the alcohol substrate. It is proposed that the ketal helps supply reactive alkoxy species that accelerate the rate-determining step of the main reaction. nii.ac.jp

Use as a Protecting Group: Like other ketals, this compound can serve as a protecting group for ketones. organic-chemistry.orgmasterorganicchemistry.com The stability of the ketal functionality to strong bases and nucleophiles allows for chemical transformations to be performed on other parts of a molecule without affecting the carbonyl group. masterorganicchemistry.comlibretexts.org The ketone can be readily regenerated by treatment with aqueous acid. masterorganicchemistry.com

Emerging Applications and Interdisciplinary Research Opportunities

While a seemingly simple molecule, this compound is finding relevance in several modern research areas, creating interdisciplinary opportunities.

Green Chemistry and CO₂ Utilization: The most prominent emerging application is its use as a dehydrating agent in the direct synthesis of dialkyl carbonates from CO₂ and alcohols. nii.ac.jp This process is a key area of green chemistry, aiming to use CO₂, a greenhouse gas, as a C1 feedstock for value-added chemicals. Research has shown that the promoting effect of 2,2-dialkoxypropanes in this synthesis increases with the length of the alkyl chain, suggesting that this compound could be more effective than its smaller counterparts (e.g., 2,2-dimethoxypropane). nii.ac.jp This connects organic synthesis with sustainable technology and catalysis.

Biofuels and Energy: Acetals, including 2,2-dialkoxypropanes, have been investigated as potential biofuels and fuel additives. ucl.ac.uk A German patent proposed the use of 2,2-dialkoxypropanes to increase the research octane (B31449) number (RON) of gasoline. google.com Studies on the combustion of various biofuels have included acetals, noting that oxygenated fuels can lead to lower particulate matter emissions compared to conventional diesel. ucl.ac.uk This positions this compound at the interface of chemistry, materials science, and automotive engineering.

Polymer and Materials Science: Diethers and related compounds are used as internal donors in the preparation of Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. researchgate.net While not a direct application of this compound itself, its structural similarity to effective donor molecules suggests a potential role. Its function as a dehydrating agent could also be applied in polymerization reactions that are sensitive to water, linking its utility to polymer chemistry. rsc.orgmsu.edu

Challenges and Promising Avenues for Future Investigation

Despite its potential, the broader application of this compound faces several challenges that also represent promising areas for future research.

Challenges:

Catalyst Efficiency: The hydrolysis of this compound, which is key to its function as a dehydrating agent, often requires an acid co-catalyst. Developing highly active and reusable heterogeneous catalysts that can efficiently promote this hydrolysis under mild conditions remains a challenge. nii.ac.jp

Reaction Selectivity: In complex reaction systems, such as the ketal-Claisen rearrangement, the acid catalysts used to activate the ketal can sometimes lead to undesired side reactions. rsc.org Improving the selectivity of these processes is crucial.

Economic Viability: For large-scale applications, such as in CO₂ utilization or as a fuel additive, the synthesis of this compound must be cost-effective and scalable.

Promising Research Avenues:

Advanced Catalytic Systems: Future work should focus on designing robust and selective catalysts for both the synthesis of this compound and its application as a dehydrating agent. The combination of solid catalysts like CeO₂ with zeolites has shown promise and warrants further investigation. nii.ac.jp

Enhanced CO₂ Conversion: A key avenue is to fully explore and optimize the superior performance of this compound over smaller dialkoxypropanes in the synthesis of carbonates from CO₂. Detailed kinetic and mechanistic studies could uncover the principles for designing even more effective dehydrating systems. nii.ac.jp

New Synthetic Applications: Its role as a water scavenger could be extended to other important equilibrium-limited reactions in organic synthesis, such as esterifications and other condensations.

Biofuel Performance Evaluation: A comprehensive evaluation of this compound as a standalone biofuel or as an additive is needed. This would involve detailed engine testing to measure performance metrics and emission profiles, providing data for its potential use in the energy sector. ucl.ac.uk

Q & A

Q. What ethical considerations apply when collaborating on this compound research with industrial partners?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.